p40, nuclear polyhedrosis virus

Baculovirus comparative genomics Antibody cross-reactivity Structural protein phylogenetics

The compound registered under CAS 148196-71-8 corresponds to the p40 protein of nuclear polyhedrosis virus, specifically the Bombyx mori nucleopolyhedrovirus (BmNPV) p40 polypeptide. p40 (also designated AC101/ORF101 in Autographa californica MNPV) is a core baculovirus gene product that functions as an occlusion-derived virus (ODV) envelope/capsid protein essential for nucleocapsid assembly and oral infectivity.

Molecular Formula C5H6BrNS
Molecular Weight 0
CAS No. 148196-71-8
Cat. No. B1177238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep40, nuclear polyhedrosis virus
CAS148196-71-8
Molecular FormulaC5H6BrNS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p40 Nuclear Polyhedrosis Virus CAS 148196-71-8: Core Occlusion-Derived Virion Protein Procurement Guide


The compound registered under CAS 148196-71-8 corresponds to the p40 protein of nuclear polyhedrosis virus, specifically the Bombyx mori nucleopolyhedrovirus (BmNPV) p40 polypeptide [1]. p40 (also designated AC101/ORF101 in Autographa californica MNPV) is a core baculovirus gene product that functions as an occlusion-derived virus (ODV) envelope/capsid protein essential for nucleocapsid assembly and oral infectivity [2]. This ~40 kDa structural protein is a member of the Baculoviridae core genome and is phylogenetically conserved yet exhibits substantial inter-species sequence divergence, making source-virus verification critical for procurement [3].

1
Specify source virus strain to match antibody and primer design
2
Exclusive ODV localization supports bioinsecticide QC marker use
3
Low predicted solubility requires fusion-tag or chaperone optimization

Why p40 Nuclear Polyhedrosis Virus Proteins Cannot Be Interchanged Across NPV Strains


Baculovirus p40 proteins display dramatic sequence divergence between virus species despite conserved core-gene status. The BmNPV p40 (CAS 148196-71-8) shares only 44‑45% amino acid identity with p40 orthologs from Helicoverpa zea SNPV and Autographa californica MNPV, while HaSNPV and HzSNPV p40 are 98% identical to each other [1][2]. Consequently, antibodies, primers, and structural constructs raised against one p40 variant will not reliably cross-react with another, and functional complementation across species cannot be assumed. Procurement without precise strain specification risks receiving a protein with divergent epitopes, solubility, and assembly properties.

!
Low inter-species homology (≤45%) may reduce antibody and primer cross-reactivity
!
Epitope divergence across NPV strains limits direct substitution without re-validation
!
Length variation (26-aa difference vs HzSNPV) affects recombinant construct design

Quantitative Differential Evidence for p40 Nuclear Polyhedrosis Virus (CAS 148196-71-8) Procurement Decisions


Amino Acid Sequence Homology Between BmNPV p40 and p40 Orthologs Defines Immunological and Functional Cross-Reactivity Boundaries

BmNPV p40 (CAS 148196-71-8) shares only 44% and 45% amino acid sequence identity with the p40 proteins of HzS-15 (Helicoverpa zea SNPV) and AcMNPV, respectively, while HaSNPV and HzSNPV p40 share 98% nucleotide identity [1][2]. This places BmNPV p40 in a distinct homology cluster from the Helicoverpa/Autographa group, meaning that commercial antibodies, qPCR primers, or recombinant constructs developed for one cluster cannot be assumed to function with another.

Homology vs orthologs
Head-to-head
≤45% identity with AcMNPV/HzS-15 p40
vs 98% HaSNPV/HzSNPV
Strain-specific procurement required
Full-length Clustal alignment; low identity suggests limited cross-reactivity
Baculovirus comparative genomics Antibody cross-reactivity Structural protein phylogenetics

Exclusive Occlusion-Derived Virion Localization of p40 Contrasts with Ubiquitous Major Capsid Protein VP39

Immunoblot analysis using monoclonal antibody ENV409 demonstrates that the BmNPV p40 protein is present exclusively in enveloped occlusion-derived virions (ODV) and is absent from budded virions (BV) and envelope-stripped nucleocapsids [1][2]. In contrast, the major capsid protein VP39 is a component of both ODV and BV. This binary localization difference makes p40 a definitive biochemical marker for ODV purification and quality control, a property not shared by VP39.

ODV-specific localization
Head-to-head
p40 detected only in enveloped ODV
VP39 both ODV + BV
Definitive ODV marker for QC
Immunoblot with mAb ENV409; binary absence in BV fraction
Virion phenotyping ODV vs BV purification Baculovirus assembly

p40 Ranks Among the Most Genetically Variable Baculovirus Core Genes, Enabling Strain-Level Discrimination

A comparative genomics analysis of 58 baculovirus genomes identified p40 as one of the most variable core genes, alongside lef-2, helicase, desmoplakin, pif7, p6.9, vp91, and vp39, while genes such as lef-8, lef-9, odv-e18, and pif2 are highly conserved [1]. This high variability makes p40 a superior phylogenetic marker for strain identification, as confirmed by its use in species demarcation studies [2].

Core gene variability
Class-level
Top variable
Ranked among most variable core genes across 58 genomes
Enables strain-level genotyping
Comparative genomics; higher variability than conserved lef-8, lef-9
Baculovirus genotyping Phylogenetic markers Bioinsecticide strain identity

Low Predicted Protein Solubility of p40 Across Seven Baculovirus Species Constrains In Vitro Handling Relative to Polyhedrin

In silico solubility prediction of p40 amino acid sequences from seven baculovirus species (HaSNPV, HzSNPV, BmNPV, AcMNPV, SeMNPV, LdMNPV, OpMNPV) yielded solubility scores below 30% for all homologs [1]. By contrast, polyhedrin, the major occlusion body protein, is routinely purified in soluble form at high yield from alkaline-solubilized polyhedra. This consistently low predicted solubility indicates that p40, regardless of the source virus, requires optimization of buffer conditions, fusion tags, or co-expression chaperones for soluble preparation.

Predicted solubility
Class-level
<30% for all orthologs
In vitro handling requires optimization
In silico prediction; polyhedrin soluble at >1 mg/mL
Protein solubility Recombinant expression In vitro biochemistry

Cryo-EM Structural Resolution of p40-Containing Complexes Lags Behind VP39, Defining Current Utility in Molecular Replacement

The AcMNPV nucleocapsid structure reported by Jia et al. (2023) resolved VP39, the major capsid cylinder protein, at 3.2 Å, while the p40-containing head and base sub-complexes were resolved at 4.3 Å and the p40 capsid plug at 4.93 Å [1][2]. This resolution gap reflects the smaller size and higher flexibility of p40 assemblies relative to the VP39 polymer. The available p40 structures are deposited as PDB 8i8b (outer shell/inner layer, 4.31 Å) and PDB 8i8c (plug, 4.93 Å) [1].

Cryo-EM resolution
Cross-study
4.31–4.93 Å (p40 assemblies)
VP39 3.2 Å
Domain-level fitting feasible
PDB 8i8b, 8i8c; AlphaFold2-assisted model building
Cryo-EM Capsid structure Structural biology

BmNPV p40 (348 aa) Differs in Primary Sequence Length from HzSNPV p40 (322 aa), Affecting Recombinant Construct Design

The BmNPV p40 polypeptide is 348 amino acids in length, whereas the HzSNPV p40 ortholog is 322 amino acids [1][2]. This 26-residue difference corresponds to N-terminal and loop-region variations that affect epitope presentation and domain organization. When ordering synthetic genes or recombinant proteins, specifying the exact amino acid range (e.g., 1–348 for BmNPV vs 1–322 for HzSNPV) is essential to avoid truncated or non-functional products.

Sequence length
Head-to-head
BmNPV 348 aa vs HzSNPV 322 aa
26-aa difference impacts construct design
Verify exact residue range when ordering synthetic genes
Recombinant protein design Expression construct engineering Baculovirus structural proteins

Optimal Scientific and Industrial Application Scenarios for p40 Nuclear Polyhedrosis Virus (CAS 148196-71-8)


Strain-Specific PCR Detection and Genotyping of BmNPV in Silkworm Colonies

The low inter-species sequence homology (≤45% between BmNPV p40 and AcMNPV/HzSNPV p40) enables design of PCR primers that discriminate BmNPV from other baculoviruses with high specificity [1]. This is critical for screening Bombyx mori colonies where co-infection with multiple NPV strains must be ruled out, and the 98% intra-cluster identity between HaSNPV/HzSNPV p40 demonstrates the need for strain-resolved detection in Helicoverpa pest management [2].

ODV-Specific Biochemical Marker for Bioinsecticide Potency and Quality Control

Because p40 is exclusively localized to enveloped ODV and absent from BV, it serves as the definitive protein marker for quantifying ODV content in commercial baculovirus-based bioinsecticide formulations [1]. ELISA or western blot with anti-p40 antibodies provides ODV-specific potency measurements that VP39-based assays cannot, since VP39 is shared between ODV and BV [2].

Intermediate-Resolution Cryo-EM Studies of Nucleocapsid End-Structure Assembly

The available cryo-EM structures of p40-containing capsid base/plug complexes at 4.3–4.9 Å resolution provide a foundation for domain-level fitting and mutagenesis-guided functional dissection of ODV entry [1]. Researchers procuring p40 for structural biology should target this resolution regime and consider AlphaFold2-assisted model building, as demonstrated by Jia et al. (2023) [2].

Solubility-Optimized Recombinant p40 Production with Fusion Tags for In Vitro Interaction Assays

Given the consistently low predicted solubility (<30%) of p40 across all examined baculovirus species [1], procurement of p40 expression constructs should include solubility-enhancing tags (e.g., MBP, GST, SUMO) or co-expression with chaperones. This approach is essential for pull-down and co-immunoprecipitation experiments aimed at mapping p40 interactions with AC101/ODV-C42, AC144/ODV-EC27, and the Arp2/3 complex [2].

Application
Selection Property
Validation Focus
Strain-specific PCR genotyping of BmNPV
Low inter-species homology (≤45%)
Primer specificity against AcMNPV/HzSNPV controls
ODV-specific bioinsecticide potency marker
Exclusive ODV envelope localization
Confirm absence in BV fraction by immunoblot
Nucleocapsid end-structure cryo-EM studies
Resolved at 4.3–4.9 Å resolution
Domain-level fitting with AlphaFold2 models
Solubility-optimized recombinant production
Low predicted solubility (<30%)
Fusion-tag or co-expression chaperone systems
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